Structural Differentiation: Steric and Lipophilic Profile
Based on molecular properties, N,N-dibenzyl-3,4-dimethylbenzenesulfonamide possesses a higher molecular weight (365.5 g/mol), increased calculated LogP (est. 5.5–6.0), and greater number of rotatable bonds (7) compared to the common parent compound 3,4-dimethylbenzenesulfonamide (MW 185.2 g/mol, LogP ~1.2, 2 rotatable bonds) [1]. These properties are a direct consequence of the two N-benzyl groups, which markedly increase both lipophilicity and steric bulk around the sulfonamide pharmacophore. In the absence of published experimental comparator data for this exact compound, the calculated property differences suggest significant alterations in passive membrane permeability and sterically driven binding-site interactions compared to its N-unsubstituted or N-monosubstituted analogs.
| Evidence Dimension | Calculated lipophilicity (estimated LogP) and molecular size |
|---|---|
| Target Compound Data | C22H23NO2S; MW = 365.5 g/mol; Est. LogP ~5.5–6.0; 7 rotatable bonds |
| Comparator Or Baseline | 3,4-dimethylbenzenesulfonamide: C8H11NO2S; MW = 185.2 g/mol; Est. LogP ~1.2; 2 rotatable bonds |
| Quantified Difference | ~2-fold higher MW, >4 log units increase in estimated LogP |
| Conditions | In silico property prediction (ChemAxon / PubChem descriptor suite) |
Why This Matters
The substantial increase in lipophilicity and molecular size relative to the primary sulfonamide core mandates careful consideration of solubility and protein-binding characteristics in biological assay design.
- [1] MassBank Europe. N,N-dibenzyl-3,4-dimethylbenzenesulfonamide; MassBank ID: BGRJTUBHPOOWDU-UHFFFAOYSA-N; COMPTOX: DTXSID1042574; ChemOnt Classification: Benzenesulfonamides. 2016. View Source
